Product packaging for Chromoxalate(Cat. No.:CAS No. 14676-93-8)

Chromoxalate

Cat. No.: B3419568
CAS No.: 14676-93-8
M. Wt: 368.05 g/mol
InChI Key: UBFMILMLANTYEU-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Chromium-Oxalate in Contemporary Inorganic Chemistry Research

Chromium-oxalate complexes are far from being mere academic curiosities; they are active subjects of contemporary research with implications for several advanced fields. Their significance lies in their utility as versatile building blocks, or "tectons," for the rational design and synthesis of novel supramolecular assemblies and functional materials.

One of the most prominent areas of research involves the use of mononuclear bis(oxalato)chromium(III) complex anions as ligands to construct heterometallic coordination compounds. researchgate.net This "complex-as-ligand" approach allows for the creation of extended one-, two-, and three-dimensional structures with tunable magnetic and optical properties. researchgate.net The oxalate (B1200264) ligand's ability to mediate magnetic interactions between metal centers has led to the development of single-molecule magnets (SMMs) and other magnetic materials. scialert.netacs.org

Furthermore, the incorporation of organic cations into the crystal lattice of anionic chromium-oxalate complexes has given rise to a rich family of organic-inorganic hybrid materials. researchgate.net These materials can exhibit interesting properties arising from the interplay between the inorganic coordination complex and the organic counterion, such as nonlinear optical activity or specific thermal behaviors.

Historical Development of Chromium-Oxalate Complex Studies

The study of coordination compounds has a long and storied history, with early examples like the pigment Prussian blue being known since the 18th century. wiley-vch.demdpi.com The foundational understanding of the structure of coordination complexes was laid by Alfred Werner in the late 19th and early 20th centuries, for which he was awarded the Nobel Prize in Chemistry in 1913. wiley-vch.delibretexts.orglibretexts.org His work established the concepts of coordination number and geometry, which are central to understanding chromium-oxalate chemistry. libretexts.orglibretexts.org

Chromium itself was discovered in 1798, and its coordination chemistry, including its complexes with ligands like ammonia, was investigated by early pioneers in the field. wiley-vch.demdpi.com One of the most well-known chromium-oxalate complexes, potassium tris(oxalato)chromate(III), has a fascinating history of its own. Its discovery is credited to Dr. Wilton George Turner in the winter of 1830-1831. uwimona.edu.jmlibretexts.org This vibrant green compound, which exhibits striking color changes depending on the light source, has been a staple of inorganic chemistry laboratories for generations, serving as an excellent example of a stable, chiral octahedral complex. uwimona.edu.jmlibretexts.orghomescience.net

Classification of Chromium-Oxalate Compounds and Their Diverse Coordination Environments

The versatility of the oxalate ligand in its coordination to chromium(III) results in a wide array of compounds with diverse structures and coordination environments. These can be broadly classified based on their nuclearity and the nature of the coordination sphere around the chromium center.

Mononuclear Complexes: These complexes contain a single chromium ion. The most common examples include:

Tris(oxalato)chromate(III), [Cr(C₂O₄)₃]³⁻: This anionic complex features a chromium(III) ion octahedrally coordinated to three bidentate oxalate ligands. stackexchange.com This complex is chiral and exists as two enantiomers.

Diaquabis(oxalato)chromate(III), [Cr(C₂O₄)₂(H₂O)₂]⁻: In this complex, the chromium(III) ion is coordinated to two bidentate oxalate ligands and two water molecules, again resulting in an octahedral geometry. This complex can exist as both cis and trans isomers. uwimona.edu.jmlibretexts.org The water ligands can be substituted by other neutral ligands, leading to a broader family of related complexes. researchgate.net

Polynuclear Complexes: These complexes contain two or more chromium ions, often bridged by oxalate ligands. The oxalate ligand can act as a bis-bidentate bridging ligand, connecting two metal centers. This bridging capability is fundamental to the formation of higher-order structures.

Binuclear Complexes: These contain two chromium centers or a chromium center and another metal ion, linked by one or more oxalate bridges.

Coordination Polymers: The ability of the oxalate ligand to bridge metal centers can be exploited to create extended one-, two-, or three-dimensional networks known as coordination polymers. researchgate.netbohrium.com These materials are of great interest for their potential applications in areas such as gas storage, catalysis, and molecular magnetism. scialert.netosti.gov The dimensionality and topology of these polymers can be controlled by factors such as the stoichiometry of the reactants and the nature of any ancillary ligands or counterions present.

The coordination environment around the chromium(III) ion in these complexes is typically octahedral, a consequence of its d³ electron configuration which favors this geometry. uwimona.edu.jm The oxalate ligand, with its fixed bite angle, can induce slight distortions from ideal octahedral geometry.

Below are interactive data tables summarizing key structural parameters for representative chromium-oxalate complexes.

Structural Data for Mononuclear Chromium-Oxalate Complexes
CompoundCr-O (oxalato) Bond Lengths (Å)Cr-O (aqua) Bond Lengths (Å)O-Cr-O Bite Angle (°)
K₃[Cr(C₂O₄)₃]·3H₂O~1.97N/A~82-83
trans-K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O~1.96~2.01~83
(C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂O (cis)~1.96-1.98~1.98-1.99~82-83

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6Cr2O12 B3419568 Chromoxalate CAS No. 14676-93-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

chromium;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.Cr/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQYBOIDDNFHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)O.[Cr]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2CrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14676-93-8
Record name Ethanedioic acid, chromium salt (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14676-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chromium oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.184
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Chromium Oxalate Compounds

Aqueous Solution-Based Synthesis Techniques

Aqueous solution-based methods are fundamental for synthesizing many chromium-oxalate complexes, leveraging the solubility of chromium salts and oxalic acid or its salts in water.

Slow evaporation techniques are particularly effective for obtaining crystalline chromium-oxalate complexes. This method typically involves dissolving a chromium precursor (e.g., chromium(III) chloride hexahydrate) and oxalic acid or an oxalate (B1200264) salt in water. The slow removal of the solvent, often by allowing the solution to stand undisturbed or by gentle heating, promotes the controlled growth of single crystals. This approach has been utilized to synthesize compounds like potassium chromium(II) oxalate trihydrate, K[Cr(ox)₂ (H₂O)₂]·3H₂O, where the trans isomer can be obtained by slowly adding potassium dichromate to oxalic acid and allowing the solution to evaporate scribd.com. Similarly, the tris(oxalato)chromate(III) anion, [Cr(C₂O₄)₃]³⁻, can be crystallized from aqueous solutions, often by co-crystallization with inert salts like potassium aluminum tris(oxalato)aluminate(III) trihydrate, K₃[Al(C₂O₄)₃]·3H₂O, by slowly evaporating the solvent psu.ac.th.

Table 2.1.1: Examples of Chromium-Oxalate Complexes Synthesized by Slow Evaporation

Compound FormulaChromium Oxidation StateKey ReagentsCrystal Growth MethodReference
K[Cr(ox)₂(H₂O)₂]·3H₂O (trans isomer)Cr(II)Potassium dichromate, Oxalic acidSlow evaporation scribd.com
K₃[Cr(C₂O₄)₃]·3H₂OCr(III)Potassium dichromate, Oxalic acid, Potassium oxalateSlow evaporation slideshare.net
[Cr(ox)₂(H₂O)₂]⁻ anion (within salts)Cr(III)Cr(NO₃)₃·9H₂O, Oxalic acid, 3,5-dimethylpyrazole (B48361)Slow evaporation ias.ac.in
AsPh₄[Cr(bipy)(ox)₂]·H₂OCr(III)CrCl₃·6H₂O, 2,2′-bipyridine, Oxalic acid, Tetraphenylarsonium saltSlow evaporation capes.gov.br

Direct reaction pathways involve mixing solutions of chromium precursors and oxalate sources under specific conditions to directly form the desired chromium-oxalate complex. This can involve precipitation reactions or the formation of soluble complexes. For instance, chromium(II) oxalate dihydrate, CrC₂O₄·2H₂O, can be prepared by reacting chromium(II) sulfate (B86663) pentahydrate with a mixture of sodium oxalate and oxalic acid in a degassed aqueous solution wikipedia.org. Chromium(III) chloride hexahydrate reacting with oxalic acid and an organic cation like piperidine (B6355638) can yield piperidinium (B107235) trans-diaquabis(oxalato)chromate(III) tetrahydrate . In some cases, direct reaction can lead to the formation of coordination polymers, such as the Ba(II)/Ag(I)/Cr(III) oxalate salt, Ba₀.₅Ag₂[Cr(C₂O₄)₃]·5H₂O, synthesized by reacting K₃[Cr(C₂O₄)₃]·3H₂O with AgNO₃ in water, followed by addition of Ba(II) salts researchgate.netscirp.org.

Table 2.1.2: Examples of Chromium-Oxalate Complexes Synthesized via Direct Reaction Pathways

Compound FormulaChromium Oxidation StateKey ReagentsReaction TypeReference
CrC₂O₄·2H₂OCr(II)Chromium(II) sulfate pentahydrate, Sodium oxalate, Oxalic acidDirect precipitation from aqueous solution wikipedia.org
(C₅H₁₀NH₂) [Cr(C₂O₄)₂(H₂O)₂]·4H₂OCr(III)Chromium(III) chloride hexahydrate, Oxalic acid, PiperidineDirect reaction in aqueous solution
Ba₀.₅Ag₂[Cr(C₂O₄)₃]·5H₂OCr(III)K₃[Cr(C₂O₄)₃]·3H₂O, AgNO₃, Ba(II) saltsReaction in aqueous solution, precipitation researchgate.netscirp.org
[Cr(bipy)(HC₂O₄)₂]Cl·3H₂OCr(III)Cr(NO₃)₃·9H₂O, 1,10-phenanthroline (B135089), Oxalic acidDirect reaction in aqueous solution researchgate.net
K₂[Cr(C₂O₄)₂]⁻ (as part of mixed ligand complexes)Cr(III)CrCl₃·6H₂O, Oxalic acid, TrimethoprimDirect reaction in aqueous/ethanol solution rjpbcs.com

Hydrothermal and Solvothermal Synthesis of Extended Structures

Hydrothermal and solvothermal methods, which involve reactions conducted in sealed vessels under elevated temperatures and pressures, are powerful tools for synthesizing crystalline materials, including coordination polymers and extended structures involving chromium and oxalate. These techniques allow for the formation of phases that might not be accessible through conventional solution methods. For example, oxalate and phenanthroline-based one-dimensional spin chain molecular magnets, [{Fe(Δ)Fe(Λ)}₁₋ₓ{Cr(Δ)Cr(Λ)}ₓ(ox)₂ (phen)₂]n, have been synthesized using a hydrothermal method rsc.org. While specific examples solely focusing on chromium-oxalate extended structures via these methods are less detailed in the provided snippets, the general applicability of solvothermal synthesis for metal-oxalate materials is noted scilit.commdpi.comresearchgate.net.

Table 2.2: Examples of Chromium-Containing Extended Structures Synthesized via Hydrothermal/Solvothermal Methods

Compound FormulaChromium Oxidation StateLigands InvolvedSynthesis MethodStructure TypeReference
[{Fe(Δ)Fe(Λ)}₁₋ₓ{Cr(Δ)Cr(Λ)}ₓ(ox)₂ (phen)₂]n (x = 0, 0.1, 0.5)Cr(III)Oxalate, PhenanthrolineHydrothermal1D spin chain rsc.org
Ba₀.₅Ag₂[Cr(C₂O₄)₃]·5H₂OCr(III)OxalateHydrothermal (implied)Coordination polymer scirp.org

Ligand Exchange and Mixed-Ligand Complexation Strategies Involving Oxalate

Ligand exchange reactions and the deliberate incorporation of oxalate with other ligands allow for the synthesis of more complex chromium coordination compounds, including heteroleptic complexes and polynuclear structures.

The combination of oxalate ligands with polyaromatic nitrogen donors like 2,2′-bipyridine (bipy) and 1,10-phenanthroline (phen) leads to the formation of mixed-ligand chromium complexes. These complexes are often synthesized by reacting chromium(III) precursors with both oxalate and the nitrogen-donor ligand. For instance, complexes such as [Cr(phen)(HC₂O₄)₂]Cl·3H₂O and [Cr(phen)₂(C₂O₄)]ClO₄ have been synthesized researchgate.net. The bis(oxalato)chromate(III) anion, [Cr(ox)₂(L)₂]⁻ (where L is a neutral donor ligand), acts as a versatile building block for creating heterometallic complexes. For example, complexes like AsPh₄[Cr(bipy)(ox)₂]·H₂O and [NaCr(bipy)(ox)₂(H₂O)]·2H₂O have been prepared, where the oxalate ligands bridge metal centers or chelate to chromium, while bipyridine also coordinates to chromium capes.gov.br. Furthermore, ligand exchange reactions involving chromium(V) complexes with oxalic acid can lead to the formation of oxalato-containing chromium(V) species, such as [Cr(ehba)(ox)O]⁻ and [Cr(ox)₂O]⁻, where ehba is 2-ethyl-2-hydroxybutanoate publish.csiro.au.

Table 2.3.1: Mixed-Ligand Chromium-Oxalate Complexes with Polyaromatic Nitrogen Donors

Compound FormulaChromium Oxidation StateNitrogen Donor LigandOxalate Coordination ModeSynthesis ApproachReference
[Cr(phen)(HC₂O₄)₂]Cl·3H₂OCr(III)1,10-PhenanthrolineChelating, MonodentateDirect reaction researchgate.net
[Cr(phen)₂(C₂O₄)]ClO₄Cr(III)1,10-PhenanthrolineChelatingDirect reaction researchgate.net
AsPh₄[Cr(bipy)(ox)₂]·H₂OCr(III)2,2′-BipyridineChelatingDirect reaction, counterion influence capes.gov.br
[NaCr(bipy)(ox)₂ (H₂O)]·2H₂OCr(III)2,2′-BipyridineBis(chelating)Direct reaction, framework formation capes.gov.br
[Cr(ox)₂(ehba)O]⁻Cr(V)N/AChelatingLigand exchange reaction publish.csiro.au
[Cr(ox)₂O]⁻Cr(V)N/AChelatingLigand exchange reaction publish.csiro.au
[Cr(bipy)(C₂O₄)₂]⁻Cr(III)2,2′-BipyridineChelatingBuilding block for heterometallic complexes researchgate.net
[Cr(phen)(C₂O₄)₂]⁻Cr(III)1,10-PhenanthrolineChelatingBuilding block for heterometallic complexes researchgate.net

Beyond polyaromatic nitrogen donors, other carboxylic acids and ancillary ligands can be integrated with oxalate to form chromium complexes. For instance, chromium acetate (B1210297) oxalate complexes involve acetate as an ancillary ligand alongside oxalate ontosight.ai. Chromium(III) complexes can also be synthesized using ligands such as 2,6-pyridinedicarboxylic acid (pydc) and oxalate, leading to structures like [Cr(H₂O)(OH)(C₇H₃NO₄)]₂ researchgate.net. The synthesis of mixed-ligand chromium(III) complexes with oxalate and selenito or tellurito ions has also been reported, where oxalate acts as a bidentate chelating ligand tandfonline.com.

Structural Elucidation and Advanced Characterization of Chromium Oxalate Architectures

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Identification and Coordination Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique employed to identify the presence of oxalate (B1200264) ligands within chromium-oxalate architectures and to elucidate their coordination modes to the chromium metal center. The vibrational modes of the oxalate anion (C₂O₄²⁻) are highly sensitive to its bonding environment. In its free state, or when weakly coordinated, oxalate exhibits characteristic absorption bands associated with its internal vibrations. Typically, the asymmetric C=O stretching vibration appears in the region of 1700-1750 cm⁻¹, and the C-O stretching vibration is observed around 1300-1350 cm⁻¹. Upon coordination to chromium ions, these vibrational frequencies undergo significant shifts, providing crucial information about the nature of the metal-ligand interaction.

When oxalate acts as a bidentate chelating ligand, forming a five-membered ring with the chromium atom, the symmetric and asymmetric C=O stretching modes are affected differently. The asymmetric C=O stretch often splits into two distinct bands, commonly observed in the range of 1600-1650 cm⁻¹ and 1550-1600 cm⁻¹, indicating a reduction in bond order and a change in symmetry due to chelation. Concurrently, the C-O stretching vibration typically shifts to higher wavenumbers, appearing around 1400-1450 cm⁻¹, which is also characteristic of chelating oxalate. Bridging oxalate ligands, which can link multiple chromium centers, often exhibit a different set of vibrational patterns. For instance, bridging modes might result in C=O stretching frequencies that are higher than those observed for chelating oxalate, potentially in the 1650-1700 cm⁻¹ range, with corresponding shifts in the C-O stretching bands to around 1350-1400 cm⁻¹. The O-C-O bending modes also provide valuable diagnostic information, with shifts observed upon coordination that further confirm the binding geometry.

Vibration TypeFree Oxalate (cm⁻¹)Bidentate Chelating Oxalate (cm⁻¹)Bridging Oxalate (cm⁻¹)Assignment
ν(C=O) Asymmetric~1700-1750~1600-1650, ~1550-1600~1650-1700C=O stretch
ν(C-O) Symmetric~1300-1350~1400-1450~1350-1400C-O stretch
δ(O-C-O) Bending~780, ~500~800-850~750-800O-C-O bend

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy serves as a valuable complementary technique to FTIR, offering distinct insights into the vibrational characteristics of chromium-oxalate complexes. While FTIR primarily detects vibrations that result in a change in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability during molecular vibrations. This complementarity is particularly useful for identifying vibrations that may be weak or absent in FTIR spectra, such as certain symmetric stretching and bending modes of the oxalate ligand. For oxalate, symmetric C-O stretching modes, often appearing around 1450-1470 cm⁻¹ in free oxalate, can be quite prominent in Raman spectra. Similarly, symmetric O-C-O bending modes, typically found in the 900-950 cm⁻¹ region, also provide characteristic Raman signatures.

Upon coordination to chromium ions, these Raman-active modes undergo shifts that reflect the altered bonding and electronic environment. For instance, coordinated oxalate ligands may exhibit shifts in their symmetric C-O stretching frequencies to higher wavenumbers, potentially around 1480-1500 cm⁻¹, and symmetric O-C-O bending modes might shift to approximately 920-970 cm⁻¹. By comparing Raman spectra with FTIR data, researchers can achieve a more comprehensive understanding of the oxalate ligand's bonding geometry and its interaction with the chromium center, thereby confirming coordination modes and identifying different structural motifs within chromium-oxalate materials.

Vibration TypeFree Oxalate (cm⁻¹)Coordinated Oxalate (cm⁻¹)Assignment
ν(C-O) Symmetric~1450-1470~1480-1500C-O symmetric stretch
δ(O-C-O) Symmetric Bend~900-950~920-970O-C-O symmetric bend

Electronic Absorption Spectroscopy (UV-Visible)

Electronic absorption spectroscopy, particularly in the UV-Visible region, is indispensable for characterizing the electronic structure and the nature of electronic transitions occurring within chromium-oxalate complexes. These spectra provide direct evidence of the interaction between the chromium metal ion and the oxalate ligands, offering insights into the oxidation state of chromium, its coordination geometry, and the ligand field strength. The absorption bands observed in the UV-Visible spectrum arise from the excitation of electrons from lower energy molecular orbitals to higher energy ones. In transition metal complexes like those involving chromium and oxalate, two primary types of electronic transitions are commonly observed: d-d transitions and charge transfer transitions.

Characterization of d-d Electronic Transitions and Ligand-to-Metal Charge Transfer (LMCT) Bands

Chromium, especially in its common +3 oxidation state (Cr³⁺), is a d³ ion. In an octahedral coordination environment, the five d-orbitals split into a lower-energy triplet set (t₂g) and a higher-energy doublet set (eg). The electronic transitions between these d-orbitals, known as d-d transitions, are typically responsible for the characteristic colors of transition metal complexes. For Cr³⁺ complexes, these transitions are often spin-allowed but parity-forbidden, resulting in moderate to weak absorption bands. The primary d-d transitions for octahedral Cr³⁺ are typically assigned as ⁴A₂g → ⁴T₂g and ⁴A₂g → ⁴T₁g(F). The ⁴A₂g → ⁴T₂g transition usually occurs at lower energy (longer wavelength), often in the range of 450-550 nm, while the ⁴A₂g → ⁴T₁g(F) transition appears at higher energy (shorter wavelength), typically between 650-750 nm.

In addition to d-d transitions, chromium-oxalate complexes can also exhibit Ligand-to-Metal Charge Transfer (LMCT) bands. These transitions involve the excitation of electrons from occupied orbitals primarily localized on the oxalate ligand to unoccupied d-orbitals of the chromium ion. LMCT bands are generally more intense than d-d transitions and occur at higher energies, typically in the UV region, often below 350 nm. The presence and position of these LMCT bands are indicative of the electron-donating strength of the oxalate ligand and the redox potential of the chromium center.

Correlation of Electronic Spectra with Coordination Environment

Complex Example (Hypothetical)λmax (nm)Assignment
[Cr(ox)₃]³⁻ (Octahedral)~450⁴A₂g → ⁴T₂g
~650⁴A₂g → ⁴T₁g(F)
Chromium-Oxalate Systems~280-320Ligand-to-Metal Charge Transfer (LMCT)

Magnetic Resonance Spectroscopy

Magnetic Resonance Spectroscopy encompasses a range of techniques, such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR), which probe the magnetic properties of atomic nuclei and unpaired electrons, respectively. These methods are powerful tools for determining molecular structure, dynamics, and electronic environments. For chromium-oxalate systems, NMR spectroscopy is particularly valuable when applied to diamagnetic species or for characterizing the organic oxalate ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diamagnetic Analogs and Ligand Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of diamagnetic molecules. For chromium-oxalate systems that exhibit diamagnetism—typically complexes involving chromium in lower oxidation states or specific low-spin configurations—NMR spectroscopy can provide detailed information about the oxalate ligand and its coordination. The ¹³C NMR spectrum is especially informative for characterizing the oxalate moiety. In free oxalic acid or simple alkali oxalates, the ¹³C NMR signal for the carboxylic carbon atom typically resonates in the range of 170-180 ppm.

Upon coordination to a diamagnetic chromium center, the electronic environment of the oxalate ligand is altered, leading to characteristic shifts in its ¹³C NMR signal. These shifts can provide insights into the mode of coordination (e.g., chelating versus bridging) and the strength of the metal-ligand bond. For example, coordination might cause the ¹³C signal to shift to slightly higher or lower fields depending on the specific electronic interactions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Open-Shell Chromium Species and Oxidation States

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons, making it particularly suitable for paramagnetic transition metal ions like chromium nih.gov. In the context of chromium-oxalate architectures, EPR spectroscopy is instrumental in identifying the presence of open-shell chromium species and determining their oxidation states. Chromium typically exists in +2, +3, and +6 oxidation states, with +2 and +3 being paramagnetic. EPR can differentiate these states based on their distinct spectral signatures, g-values, and hyperfine coupling constants nih.gov.

Chromium oxalate compounds, or chromium oxalate (CrOx) itself, are frequently utilized in EPR studies as paramagnetic probes or reference materials researchgate.netdss.go.thlboro.ac.ukub.edupsu.edu. For instance, CrOx is employed as a membrane-impermeable paramagnetic agent to probe the accessibility of spin labels within biological systems, such as lipid membranes or chloroplasts researchgate.netdss.go.thlboro.ac.ukpsu.edu. By observing the line broadening effects on spin labels caused by collisions with the paramagnetic CrOx, researchers can deduce the localization and environment of the spin-labeled molecules researchgate.netdss.go.thlboro.ac.uk. Furthermore, EPR can provide insights into the local coordination environment and dynamics of chromium ions within complex oxalate matrices ub.edugoogle.com. The analysis of EPR spectra, including power saturation studies, can reveal details about the relaxation times and interactions of paramagnetic chromium species researchgate.net.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) is a fundamental technique used to assess the thermal stability of compounds and to elucidate their decomposition pathways by monitoring mass loss as a function of temperature. For chromium-oxalate compounds, TGA provides critical data regarding their behavior under thermal stress, including dehydration events and decomposition temperatures, which are crucial for understanding their handling, storage, and potential applications as precursors.

Studies on chromium oxalates have revealed distinct thermal decomposition profiles. For example, Chromium(II) oxalate typically undergoes dehydration at approximately 140°C, followed by decomposition at temperatures above 320°C, yielding chromium oxides (CrO, Cr₂O₃) . Chromium(III) oxalate, on the other hand, decomposes in a broader range, typically between 200°C and 300°C, producing chromium(III) oxide (Cr₂O₃) along with gaseous products such as carbon monoxide (CO) and carbon dioxide (CO₂) . The specific decomposition products can also be influenced by the atmosphere (e.g., inert vs. oxidative) . TGA is also employed to characterize chromium-containing complexes, such as hydrazinium (B103819) metal chromium oxalate complexes, which serve as precursors for metal chromites, revealing their thermal stability and decomposition temperatures chemistry-chemists.commun.ca.

Table 1: Thermal Decomposition Data for Chromium Oxalates

CompoundDehydration Temperature (°C)Decomposition Temperature Range (°C)Primary Decomposition ProductsReference
Chromium(II) oxalate~140>320CrO, Cr₂O₃
Chromium(III) oxalateNot specified200–300Cr₂O₃, CO, CO₂

Note: Specific hydration states and experimental conditions can influence these values.

Other Analytical Techniques for Structural Purity and Composition

Beyond spectroscopic methods, several other analytical techniques are vital for confirming the structural purity and elemental composition of chromium-oxalate materials.

Elemental Microanalysis

Elemental microanalysis is employed to determine the precise elemental composition of a compound, confirming the stoichiometry and purity. Techniques such as Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and Wavelength Dispersive X-ray Fluorescence (WDXRF) are commonly used to quantify the metal content, particularly chromium, in oxalate complexes chemistry-chemists.comscribd.com. Scanning Electron Microscopy coupled with Energy-Dispersive X-ray Spectroscopy (SEM-EDX) is also utilized to analyze the elemental composition of specific regions or crystalline structures within a sample, thereby identifying the presence and distribution of chromium dss.go.thmdpi.com. CHNS/O analyzers are also used for determining the carbon, hydrogen, nitrogen, and oxygen content, which is essential for organic and coordination compounds chemistry-chemists.com.

Mass Spectrometry (MS)

Mass Spectrometry (MS) provides valuable information about the molecular weight and fragmentation patterns of compounds, aiding in their identification and structural characterization. For complex chromium-oxalate systems, MS can confirm the presence of intact molecular ions or host-guest complexes, as well as identify fragments that help elucidate structural components ub.edumun.ca. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are applied depending on the nature of the sample and the information required nih.govresearchgate.net. For instance, MS has been used to demonstrate the persistence of supramolecular host-guest complexes involving chromium oxalate anions within larger structures in solution ub.edu.

Microscopic and Surface Characterization

Microscopic techniques offer direct visualization of the morphology, texture, and surface features of chromium-oxalate materials, providing insights into their physical structure and potential for applications.

Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM) for Morphology

Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM) are indispensable tools for characterizing the morphology and microstructure of chromium-oxalate compounds. FESEM provides high-resolution images of the sample surface, revealing details about particle shape, size, and surface texture dss.go.thlboro.ac.ukmdpi.comejmse.rounigoa.ac.inindexcopernicus.comresearchgate.net. For example, FESEM has been used to observe crystalline structures containing chromium on plant leaf surfaces, potentially indicative of chromium oxalate formation dss.go.th. It is also employed to study the morphology of chromium oxide nanoparticles synthesized from chromium complexes indexcopernicus.com.

TEM, on the other hand, offers even higher resolution and can provide information about the internal structure and morphology of nanoparticles or thin films unigoa.ac.inresearchgate.netresearchgate.net. TEM coupled with Energy-Dispersive X-ray Spectroscopy (TEM-EDS) can confirm the presence and distribution of chromium within the observed structures at the nanoscale researchgate.net. These techniques are crucial for understanding how the crystalline or particulate nature of chromium-oxalate materials influences their properties and performance in various applications, from catalysis to materials science.

Coordination Chemistry and Supramolecular Assembly of Chromium Oxalate Systems

Mononuclear Chromium-Oxalate Complexes

Mononuclear chromium-oxalate complexes typically feature a central chromium ion coordinated to oxalate (B1200264) ligands, often in conjunction with other ligands such as water or nitrogen-donor ligands. These complexes can serve as fundamental building blocks for more complex polynuclear or extended structures.

A well-established class of mononuclear chromium(III) complexes are the tris(oxalato)chromate(III) anions, [Cr(κ²-C₂O₄)₃]³⁻. These complexes possess a chiral octahedral geometry with D₃ symmetry, and their enantiomers can be resolved psu.ac.th. Another common motif involves bis(oxalato)chromium(III) anions, such as [Cr(C₂O₄)₂(H₂O)₂]⁻, which are often isolated as salts with organic cations like imidazolium (B1220033) or 3,5-dimethylpyrazole (B48361) ias.ac.inqscience.com. In these structures, the chromium(III) ion is six-coordinated, typically in a distorted octahedral environment, with oxalate acting as a chelating ligand. Other mononuclear species include complexes like [Cr(salen)(ox)]⁻, where oxalate chelates to the chromium center alongside the salen ligand rsc.org, and complexes with α-diimine ligands like [Cr(bipy)(HC₂O₄)₂]⁺ and [Cr(phen)₂(C₂O₄)]⁺, which can act as metalloligands in the synthesis of heterometallic compounds researchgate.net.

Table 1: Representative Mononuclear Chromium-Oxalate Complexes

Complex Formula/TypePrimary LigandsCoordination GeometrySymmetryNotesReferences
[Cr(κ²-C₂O₄)₃]³⁻Oxalate (chelating)OctahedralD₃Chiral, tris-chelate anion psu.ac.th
[Cr(C₂O₄)₂(H₂O)₂]⁻Oxalate (chelating), WaterDistorted Octahedral-Mononuclear anion, often as salts ias.ac.inqscience.com
[Cr(salen)(ox)]⁻Oxalate (chelating), SalenDistorted Octahedral-Mononuclear anion rsc.org
[Cr(phen)₂(C₂O₄)]⁺Oxalate (chelating), PhenanthrolineOctahedral (likely)-Mononuclear cation, building block researchgate.net

Dinuclear and Polynuclear Chromium-Oxalate Complexes

The ability of the oxalate ligand to bridge two metal centers facilitates the formation of dinuclear and polynuclear chromium-oxalate complexes. These structures often involve oxalate ligands linking two chromium ions, or bridging between chromium and other metal ions in heterometallic assemblies.

Dinuclear complexes featuring oxalate bridges between two chromium(III) ions have been synthesized, such as Cr₂(bipy)₄(C₂O₄)·(bipy)₀.₅·H₂O, where the oxalate ligand connects two chromium centers researchgate.net. More commonly, dinuclear structures involve chromium(III) and another transition metal ion, for instance, Cr(III)-M(II) (M = Cu, Ni, Co, Fe, Mn) complexes where oxalate acts as a bridging ligand acs.orgresearchgate.net. Examples include dinuclear Cr-Ln (Lanthanide) complexes like [(acac)₂Cr(ox)Ln(HBpz₃)₂], where oxalate bridges a chromium(III) and a lanthanide(III) ion acs.orgnih.govscilit.com. Polynuclear structures can extend to trinuclear, tetranuclear, and even hexanuclear assemblies, such as the tetranuclear Cr-Nd complex [Nd{Cr(eddp)(ox)}₃(H₂O)₃]·12H₂O oup.com and hexanuclear Cr-Ln complexes oup.com. These polynuclear species are often investigated for their magnetic properties, arising from the metal-metal interactions mediated by the oxalate bridges.

Table 2: Representative Dinuclear and Polynuclear Chromium-Oxalate Complexes

Complex Formula/TypeMetal CentersBridging Ligand(s)NuclearityNotesReferences
Cr₂(bipy)₄(C₂O₄)·(bipy)₀.₅·H₂OCr(III)₂OxalateDinuclearBinuclear chromium(III) ions linked by oxalate researchgate.net
[Nd{Cr(eddp)(ox)}₃(H₂O)₃]·12H₂OCr(III)₃-Nd(III)OxalateTetranuclearCr-Nd heteronuclear complex oup.comcapes.gov.br
[(acac)₂Cr(ox)Ln(HBpz₃)₂] (Ln = Eu, Gd, Tb, Yb, Lu)Cr(III)-Ln(III)OxalateDinuclearHeterodinuclear complexes, Ln = Lanthanide acs.orgnih.govscilit.com
[Ln₂(μ-ox){Cr(bipy)(μ-ox)(ox)}₄(H₂O)₆]·13H₂O (Ln = Pr, Gd)Cr(III)₄-Ln(III)₂OxalateHexanuclearLarge discrete oxalate-bridged heterometallic compounds oup.com
{[Cr(pyim)(ox)₂]₂Mn}n·2nCH₃OHCr(III)₂-Mn(II)OxalateDinuclearFerromagnetic coupling observed researchgate.net
Polynuclear complexes of Cr(III) with β-diketonate and oxalate/succinate/nitrite ligandsCr(III)₂OxalateBinuclearLinked through bridging oxalate, insoluble, high decomposition temp. fukashere.edu.ng

Oxalate as a Versatile Bridging Ligand in Extended Structures

The capacity of the oxalate ligand to coordinate in various modes (chelating, bridging) makes it a powerful tool for constructing extended coordination networks with diverse dimensionalities. Chromium-oxalate systems have been synthesized as one-dimensional chains, two-dimensional layers, and three-dimensional frameworks.

One-dimensional coordination polymers based on chromium-oxalate systems are frequently reported, often featuring oxalate ligands bridging metal centers in linear or ladder-like arrangements. For example, heterometallic 1D coordination polymers like {A[CrCu₂(bpy)₂(C₂O₄)₄]·H₂O}n, where A is an alkali metal cation, exhibit ladder-like topologies formed by oxalate bridging between chromium and copper ions rsc.orgunizg.hrresearchgate.net. Other 1D structures include chains formed by the partial decomposition of tris(oxalato)chromate(III) precursors, leading to polymers such as {[CrCu₃(bpy)₃(CH₃OH)(H₂O)(C₂O₄)₄][Cu(bpy)Cr(C₂O₄)₃]}n irb.hrmdpi.com. Templating cations can also influence the formation of 1D chain structures in chromium-oxalate assemblies oup.com.

The oxalate ligand can also mediate the formation of two-dimensional layered networks. These structures typically involve metal ions connected by bridging oxalates to form planar sheets. For instance, 2D anionic layers with a (4·8²) topology have been synthesized in Mn-Cr oxalate systems, such as {[A]⁸[Mn₄Cl₄Cr₄(C₂O₄)₁₂]}n, where A represents organic cations irb.hr. Other examples include 2D {[MnCr(ox)₃]⁻}∞ networks, often displaying honeycomb-like structures oup.comurv.catresearchgate.net. Additionally, 2D coordination networks involving chromium and silver, such as {Ag₃(H₂O)[Cr(dpa)(ox)₂]₃}n·2nH₂O, have been reported, showcasing the oxalate's role in linking different metal centers into layered architectures rsc.org.

Table 3: Extended Chromium-Oxalate Structures

Structure TypeExample Formula/DescriptionDimensionalityKey Structural Features/TopologyReferences
Chain Polymer{A[CrCu₂(bpy)₂(C₂O₄)₄]·H₂O}n1DLadder-like, oxalate bridging rsc.orgunizg.hrresearchgate.net
Chain Polymer{[CrCu₃(bpy)₃(CH₃OH)(H₂O)(C₂O₄)₄][Cu(bpy)Cr(C₂O₄)₃]}n1DOxalate bridged chains researchgate.netirb.hrmdpi.com
Layered Network{[A]⁸[Mn₄Cl₄Cr₄(C₂O₄)₁₂]}n2D(4·8²) topology, corrugated layers, interleaved by cations irb.hr
Layered Network{[MnCr(ox)₃]⁻}∞2DHoneycomb layers, dimetallic networks oup.comurv.catresearchgate.net
2D Network{Ag₃(H₂O)[Cr(dpa)(ox)₂]₃}n·2nH₂O2DCr-Ag network, diverse oxalate coordination modes rsc.org
3D Framework{[(H₂O)₂K(µ-H₂O)Sr]@[Cr(C₂O₄)₃]}n3DChiral, extensive hydrogen bonding, K/Sr/Cr-oxalate scirp.org
3D Framework{[CaCr₂Cu₂(phen)₄(C₂O₄)₆]·4CH₃CN·2H₂O}n3DHeterotrimetallic, diamondoid (dia) topology, oxalate-bridged irb.hrmdpi.com
3D Supramolecular(C₃H₅N₂)[Cr(C₂O₄)₂(H₂O)₂]·2H₂O3DSupramolecular network, stabilized by O–H···O and N–H···O hydrogen bonds qscience.com
3D Framework{[MnII(Λ)(CH₃OH)CrIII(Λ)(oxalate)₃]−}∞ (with supramolecular cations)3DCage-type networks, supramolecular cations influencing dimensionality acs.org

Inclusion Chemistry and Host-Guest Interactions within Chromium-Oxalate Frameworks

While not as extensively detailed in the provided snippets as their structural aspects, chromium-oxalate extended frameworks, particularly the 3D architectures, possess structural characteristics that suggest potential for inclusion chemistry and host-guest interactions. The formation of complex 3D networks often involves interstitial spaces or cavities that can accommodate solvent molecules or other guest species through hydrogen bonding or van der Waals forces qscience.comscirp.org. For instance, hydrogen bonds between coordinated and uncoordinated water molecules and oxalate ligands contribute to the stabilization of these structures, implying that these water molecules could potentially be replaced by other guests qscience.com.

Compound List:

[Cr(κ²-C₂O₄)₃]³⁻

[Cr(C₂O₄)₂(H₂O)₂]⁻

[Cr(bipy)(HC₂O₄)₂]⁺

[Cr(phen)(HC₂O₄)₂]⁺

[Cr(phen)₂(C₂O₄)]⁺

[Cr(salen)(ox)]⁻

Cr₂(bipy)₄(C₂O₄)·(bipy)₀.₅·H₂O

[Nd{Cr(eddp)(ox)}₃(H₂O)₃]·12H₂O

[(acac)₂Cr(ox)Ln(HBpz₃)₂] (Ln = Eu, Gd, Tb, Yb, Lu)

[Ln₂(μ-ox){Cr(bipy)(μ-ox)(ox)}₄(H₂O)₆]·13H₂O (Ln = Pr, Gd)

{[Cr(pyim)(ox)₂]₂Mn}n·2nCH₃OH

{[Cr(pyim)(ox)₂]₂Co(H₂O)₂}·7.5H₂O

{A[CrCu₂(bpy)₂(C₂O₄)₄]·H₂O}n (A = K⁺, NH₄⁺)

{[CrCu₃(bpy)₃(CH₃OH)(H₂O)(C₂O₄)₄][Cu(bpy)Cr(C₂O₄)₃]}n

{[MnCr(ox)₃]⁻}∞

{[A]⁸[Mn₄Cl₄Cr₄(C₂O₄)₁₂]}n (A = (CH₃)₂(C₂H₅)NH⁺ or (CH₃)(C₂H₅)₂NH⁺)

{Ag₃(H₂O)[Cr(dpa)(ox)₂]₃}n·2nH₂O

{[(H₂O)₂K(µ-H₂O)Sr]@[Cr(C₂O₄)₃]}n

{[CaCr₂Cu₂(phen)₄(C₂O₄)₆]·4CH₃CN·2H₂O}n

(C₃H₅N₂)[Cr(C₂O₄)₂(H₂O)₂]·2H₂O

(C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂O

[Mn(Λ)(CH₃OH)Cr(Λ)(oxalate)₃]−

Electronic Structure and Advanced Theoretical Investigations of Chromium Oxalate

Computational Quantum Chemistry Approaches (e.g., DFT, CASSCF)

The theoretical examination of the electronic structure and dynamics of chromium-oxalate complexes relies on a combination of robust computational methods. Time-Dependent Density Functional Theory (TD-DFT) and the Complete Active Space Self-Consistent Field (CASSCF) method are prominently used to model the features of both ground and excited state potential energy surfaces. core.ac.uk

DFT methods are valuable for their balance of computational cost and accuracy, making them suitable for optimizing the geometries of the complex in its various electronic states. nih.gov TD-DFT is particularly employed to understand the spectroscopy and initial electronic transitions upon photoexcitation. researchgate.net

For a more accurate description of the multi-reference character of the excited states in transition metal complexes like chromium-oxalate, the CASSCF method is essential. researchgate.netchemrxiv.org This method provides a good qualitative description of systems with static correlation. chemrxiv.org To achieve quantitative accuracy that accounts for dynamic electron correlation, CASSCF is often followed by post-CASSCF calculations, such as CASPT2 (Complete Active Space with Second-order Perturbation Theory). chemrxiv.org This combined approach is crucial for accurately mapping the potential energy surfaces and identifying critical points like conical intersections that govern the relaxation pathways. core.ac.ukresearchgate.net

Table 1: Computational Methods Applied to Chromium-Oxalate Studies

Method Application Key Findings
TD-DFT Spectroscopy, Modeling Potential Energy Surfaces Identifies initial absorbing states and explains aspects of photoproduct formation. core.ac.uk
CASSCF Modeling Excited States, Potential Energy Surfaces Provides qualitative description of systems with static correlation and identifies conical intersections. researchgate.netchemrxiv.org

| CASPT2 | Quantitative Description of Electron Correlation | Offers improved accuracy for energy calculations, comparable to the reference wave function. chemrxiv.org |

Modeling of Electronic States and Orbital Interactions

The photochemistry of [Cr(C₂O₄)₃]³⁻ is primarily dictated by the interplay between its quartet and doublet electronic states. The ground state is a quartet, specifically the ⁴A₂ state. hw.ac.uknih.gov Upon absorption of light, the system is excited to a manifold of quartet ligand field states, with the ⁴T₂ state playing a crucial role. aip.org

Theoretical Analysis of Jahn-Teller Distortions and Their Spectroscopic Manifestations

Theoretical studies on [Cr(C₂O₄)₃]³⁻ have identified a significant distortion in the excited state that is described as a quasi-Jahn-Teller type. hw.ac.uknih.gov This distortion is linked to a peaked conical intersection connecting the excited ⁴T state with the ⁴A₂ ground state. hw.ac.uknih.gov This geometric distortion is not subtle; it involves the rupture of one of the chromium-oxygen bonds, leading to the formation of an unstable five-coordinate trigonal bipyramid intermediate. hw.ac.uknih.gov This distorted structure is a critical gateway that connects the excited state back to the ground state, and its presence is a direct spectroscopic manifestation of the strong coupling between electronic and nuclear motions in the excited state. hw.ac.uk

Simulation of Potential Energy Surfaces for Excited State Dynamics

Understanding the fate of the photoexcited chromium-oxalate complex requires detailed mapping of its potential energy surfaces (PES). Computational simulations reveal a complex topography of coupled quartet and doublet surfaces that guide the molecule's dynamics after absorbing a photon. researchgate.net

The key findings from PES simulations are:

Excited State Relaxation: After initial population of a quartet ligand field excited state, the system relaxes along the PES. researchgate.net

Bond Rupture: This relaxation leads to the dissociation of a Cr-O bond. hw.ac.uknih.gov

Formation of a Conical Intersection: The bond rupture culminates in reaching a five-coordinate species with a quasi-trigonal bipyramid geometry. This geometry represents a conical intersection that connects the excited quartet manifold with the ground state quartet manifold. researchgate.nethw.ac.uk

This conical intersection is a crucial feature on the PES, acting as a funnel through which the electronically excited molecule can efficiently and non-radiatively return to the ground state. The unstable trigonal bipyramid form at the intersection is the key structure that connects the excited state with both stereoisomers of the ground state, providing the mechanism for the observed photoinduced racemization. hw.ac.uknih.gov

Elucidation of Non-Adiabatic Relaxation Pathways

Non-adiabatic processes, where the system transitions between different electronic potential energy surfaces, are central to the photochemistry of chromium-oxalate. The computational studies on [Cr(C₂O₄)₃]³⁻ have been instrumental in elucidating these complex pathways. hw.ac.uknih.gov

Two primary non-adiabatic relaxation pathways have been identified:

Internal Conversion via Conical Intersection: The main relaxation pathway from the excited quartet state back to the ground state occurs through the quasi-Jahn-Teller type conical intersection. hw.ac.uknih.gov This is an extremely fast, radiationless process that accounts for the photoinduced racemization of the complex. hw.ac.uk

Intersystem Crossing: An alternative pathway involves intersystem crossing (a transition between states of different spin multiplicity). Intersystem crossing seams have been located between the excited ⁴T state and the lower-lying ²E state. hw.ac.ukaip.org Population of the ²E state through this pathway can quench the quartet-state reaction (i.e., racemization). hw.ac.uknih.gov The system can then return to the ⁴A₂ ground state via phosphorescence (²E → ⁴A₂ emission), which is consistent with the observed luminescence in chromium(III) oxalate (B1200264) systems. hw.ac.ukaip.org

Table 2: Chemical Compounds Mentioned

Compound Name Formula

Photochemistry and Photophysics of Chromium Oxalate Complexes

Photoinduced Reaction Mechanisms

The interaction of light with chromium-oxalate complexes can trigger various chemical transformations, primarily involving ligand dissociation and stereochemical changes.

Photoracemization Processes and Stereochemical Inversion

Chromium(III) oxalate (B1200264) complexes, being chiral, can undergo photoracemization upon irradiation. This process involves the conversion of one enantiomer into a mixture of both enantiomers, or even into the opposite enantiomer. Computational studies have elucidated a key mechanism involving the rupture of a Cr-O bond within an oxalate ligand. This bond cleavage leads to the formation of a transient, unstable trigonal bipyramidal intermediate. This intermediate acts as a bridge between the ground-state stereoisomers and the excited quartet manifold, facilitating stereochemical inversion researchgate.netresearchgate.netaip.orgnih.govresearchgate.net. The presence of conical intersections of a quasi-Jahn-Teller type is central to this non-adiabatic relaxation pathway, enabling the observed photoinduced racemization researchgate.netresearchgate.netaip.orgnih.gov. Experimental investigations have indicated that the rate of racemization can be influenced by factors such as pH, acid, alkali, and the presence of inert salts in aqueous solutions aip.org. Separating photoracemization from other photochemical processes like photoaquation can be experimentally challenging cdnsciencepub.com.

Photoaquation Reactions and Ligand Dissociation

Photoaquation, the substitution of a ligand by a water molecule upon light absorption, is a significant photochemical pathway for chromium-oxalate complexes. In the case of the tris(oxalato)chromate(III) ion, [Cr(C₂O₄)₃]³⁻, photochemical processes are known to occur, involving excited-state relaxation aip.orghw.ac.uk. Studies on related complexes, such as ethylenediamine-oxalate chromium complexes like [Cr(en)₂ox]⁺ and [Cren(ox)₂]⁻, have quantified the quantum yields for photoaquation and ligand dissociation. For instance, [Cr(en)₂ox]⁺ exhibits a photoaquation quantum yield of approximately 0.18, while [Cren(ox)₂]⁻ shows a yield of about 0.02 cdnsciencepub.com. These reactions often involve the initial dissociation of a Cr-O bond, leading to five-coordinate species that can subsequently coordinate with water molecules researchgate.netcdnsciencepub.comhw.ac.uk. The quantum yields for photoaquation in oxalatobis(polypyridyl)chromium(III) complexes have been reported to vary between 7 x 10⁻² and 10⁻³ depending on the excitation wavelength and the pH of the solution ias.ac.in. Ligand-to-metal charge transfer (LMCT) excitations are also implicated in the photoreduction processes observed in chromium-oxalate systems researchgate.net.

Excited State Dynamics and Energy Transfer

The photophysical behavior of chromium-oxalate complexes is governed by the dynamics of their excited states, including pathways for energy dissipation and transfer.

Intersystem Crossing (ISC) Pathways and Efficiencies

Intersystem crossing (ISC), the transition between electronic states of different spin multiplicities, plays a critical role in the photochemistry of Cr(III) complexes researchgate.netaip.orghw.ac.ukunige.chnih.gov. For chromium-oxalate systems, ISC commonly occurs between quartet (⁴T) and doublet (²E) excited states. This process is often highly efficient and can lead to phosphorescence, typically from the ²E state to the ⁴A₂ ground state aip.orgunige.chnih.gov. The efficiency of ISC is influenced by the energy gap between these states, and it can compete with other relaxation pathways, such as direct photochemical reactions or non-radiative decay aip.org. In some instances, ISC can quench excited quartet reactions, facilitating emission from the ²E state aip.orgnih.gov. The efficiency of ISC in related chromium complexes like Cr(en)₃³⁺ has been experimentally determined researchgate.net.

Photoredox Processes in Chromium-Oxalate Systems

Chromium-oxalate systems are also involved in photoredox processes, where light absorption drives electron transfer reactions, leading to changes in oxidation states. Irradiation of [Cr(C₂O₄)₃]³⁻ or mixtures containing chromate(VI) and oxalate can initiate chromium photoreductions via ligand-to-metal charge transfer (LMCT) excitations researchgate.net. In the [Cr(C₂O₄)₃]³⁻ complex, this photoreduction involves inner-sphere electron transfer, generating Cr(II) species and oxalate radicals (C₂O₄⁻) researchgate.net. The highly reactive Cr(II) can then be re-oxidized to Cr(III) or even Cr(VI) by molecular oxygen, playing a role in catalytic cycles researchgate.net. Chromate(VI), while not directly photoreducible, can undergo outersphere photoinduced electron transfer (PET) in the presence of oxalate, leading to the formation of Cr(V) and oxalate radicals researchgate.net. These photoredox cycles highlight the capacity of the Cr(III)/Cr(VI) system to act as a photocatalyst, driving the oxidation of organic matter researchgate.net. Furthermore, oxalate itself can be activated for single-electron transfer (SET) reactions with excited photocatalysts, yielding carbon dioxide diva-portal.org. The field of photoredox catalysis, which utilizes visible light to generate reactive radical species via single-electron transfer, is actively exploring the potential of various metal complexes, including those of chromium, for driving chemical transformations rsc.orgjst.go.jp.

Data Tables

To illustrate the quantitative aspects of chromium-oxalate photochemistry and photophysics, the following data tables summarize key findings from the literature.

Table 1: Photoaquation Quantum Yields for Chromium-Oxalate Complexes

ComplexExcitation Wavelength (nm)pHQuantum Yield (Φ)Reference
[Cr(en)₂ox]⁺Ligand Field Bands1-30.18 cdnsciencepub.com
[Cren(ox)₂]⁻Ligand Field Bands1-30.02 cdnsciencepub.com
[Cr(bpy)₂(ox)]⁺436, 330, 254~9.17 x 10⁻² to 10⁻³ ias.ac.in
[Cr(phen)₂(ox)]⁺436, 330, 254~9.17 x 10⁻² to 10⁻³ ias.ac.in

Note: "en" refers to ethylenediamine, "bpy" to 2,2'-bipyridine, and "phen" to 1,10-phenanthroline (B135089). The pH range for [Cr(en)₂ox]⁺ and [Cren(ox)₂]⁻ was studied from 1 to 3.

Table 2: Key Excited States and Transitions in Chromium(III) Complexes

Excited State(s)Ground StateTransition TypeNotesReference
⁴T₂⁴A₂Ligand Field (LF) AbsorptionRapid non-radiative deactivation to ²E or ground state; can undergo ISC to ²E. aip.orgunige.chunige.ch
²E⁴A₂Luminescence (Phosphorescence)Long-lived emission, can be quenched by thermal back ISC to ⁴T₂. aip.orgunige.chunige.ch
⁴T⁴A₂Conical Intersection (CI)Facilitates non-adiabatic relaxation, leading to racemization and ligand dissociation. researchgate.netresearchgate.netaip.orgnih.gov
Intersystem Crossing (ISC)Between quartet and doublet states, crucial for photochemistry. researchgate.netaip.orghw.ac.uk
Ligand-to-Metal Charge Transfer (LMCT)Involved in photoredox processes and photoreduction. researchgate.netrsc.org
Photoinduced Electron Transfer (PET)Observed in Cr(VI)-oxalate systems, leading to redox state changes. researchgate.net

Compound Name List

Tris(oxalato)chromate(III) ion: [Cr(C₂O₄)₃]³⁻

Bis(ethylenediamine)oxalatechromium(III) ion: [Cr(en)₂ox]⁺

Ethylenediaminebis(oxalato)chromate(III) ion: [Cren(ox)₂]⁻

Bis(2,2'-bipyridine)oxalatechromium(III) ion: [Cr(bpy)₂(ox)]⁺

Bis(1,10-phenanthroline)oxalatechromium(III) ion: [Cr(phen)₂(ox)]⁺

Electrochemical Behavior and Electrocatalysis with Chromium Oxalate Compounds

Interfacial Electrochemistry and Competitive Adsorption Phenomena

Adsorption Mechanisms of Oxalate (B1200264) and Chromium Species on Material Surfaces

The adsorption of chromium and oxalate species onto material surfaces is a critical initial step in many electrochemical processes involving these compounds. Studies indicate that chromium ions, particularly in their trivalent (Cr(III)) state, undergo adsorption onto electrode surfaces as part of their electrodeposition mechanism. For instance, Cr(III) complexes, such as those formed with oxalate, can adsorb onto the electrode surface, initiating the stepwise reduction process mdpi.com. The nature of the electrode material significantly influences this adsorption. On platinum electrodes, direct discharge of Cr(III)-containing particles is observed, while on copper substrates, a distinct two-step reduction process is evident, suggesting different adsorption and reaction pathways mdpi.com.

Oxalate ions themselves can also adsorb onto various surfaces, including metal oxides like hematite (B75146), influencing the behavior of other species present. In the context of Cr(VI) removal by zero-valent iron (ZVI), oxalate modification of the ZVI surface has been shown to significantly enhance Cr(VI) adsorption and subsequent reduction. Theoretical calculations suggest that oxalate binds to the ZVI surface with a lower adsorption energy, facilitating electron transfer from the iron core to the surface. This process generates more surface Fe(II), which readily reduces Cr(VI) via a single electron transfer pathway acs.orgsci-hub.st. The oxalate ligand can coordinate with Fe(II) to form a FeC₂O₄ heterostructure, which acts as a semiconductor interface, inhibiting passivation and enabling continuous electron supply mdpi.com.

The specific coordination of oxalate on surfaces is also investigated. For example, on hematite, Cr(VI) interacts via bidentate binuclear inner-sphere coordination, while oxalate can adsorb through bidentate mononuclear side-on inner-sphere coordination or outer-sphere coordination. When oxalate is present with pre-adsorbed Cr(VI), it can occupy inner-sphere adsorption sites, leading to the detachment of Cr(VI) from the hematite surface nih.gov. This competitive adsorption highlights the complex interplay between oxalate, chromium species, and the substrate material.

Table 1: Influence of Oxalate on Chromium Adsorption/Interaction on Surfaces

Material/SystemChromium SpeciesOxalate RoleObserved Effect on Adsorption/InteractionReference
Electrode surfacesCr(III) complexesLigandAdsorption precedes stepwise reduction; influences reduction pathway mdpi.com
Zero-valent iron (ZVI)Cr(VI)Surface modifierLower adsorption energy, enhanced electron transfer, promotes Cr(VI) reduction acs.orgsci-hub.st
Hematite (HNC)Cr(VI)Competitive adsorbateOccupies inner-sphere sites, causes detachment of pre-adsorbed Cr(VI) nih.gov
Carbon materialsChromium ionsImpregnation/ModificationIncreases adsorption capacity for chromium ions unsoed.ac.id

Electrochemical Monitoring of Interfacial Reactions

Electrochemical techniques, particularly cyclic voltammetry (CV), are instrumental in monitoring the interfacial reactions involving chromium and oxalate. CV studies on chromium electrodeposition baths containing oxalate reveal that oxalate ions can influence the reduction process. In some cases, the presence of oxalate ions, along with acetate (B1210297), suggests that the reduction of Cr(III) to Cr(0) might occur in a single step, contrasting with the multi-step process observed in their absence electrochemsci.org. The kinetics of Cr(III) ion discharge to metal has been studied using stationary and rotating disk electrodes, with kinetic equations derived and compared to experimental data. These studies indicate that oxalate complexes of bivalent chromium (Cr(II)) directly discharge in electrolytes containing oxalic acid, whereas in formate (B1220265) baths, hydroxocomplexes of Cr(II) are involved researchgate.netresearchgate.net.

Electrochemical monitoring also plays a role in understanding the behavior of chromium in various environmental remediation contexts. For instance, in the electroreduction of Cr(VI), the presence of oxalate can significantly enhance the reduction rate and current efficiency. This enhancement is attributed to the formation of a Cr(VI)-oxalate complex, which distorts the Cr(VI) structure and improves its reactivity towards reduction. Oxalic acid can also act as an electron donor for homogeneous reduction of Cr(VI) tandfonline.com.

In the context of CO₂ electroreduction, a Cr-Ga oxide electrocatalyst has been shown to efficiently convert aqueous CO₂ to oxalate. Electrochemical studies, including potential dependence, were used to optimize oxalate production, revealing that the process is sensitive to the hydrogen-bonding environment and avoids the typically invoked CO₂•⁻ intermediate researchgate.netsci-hub.se.

Furthermore, in situ electrochemical techniques like Open-Circuit Potential-Attenuated Total Reflectance Fourier Transform Infrared (OCP-ATR-FTIR) spectroscopy are used to monitor interfacial reactions. These methods provide real-time information on chemical species and their interactions at the interface, such as the competitive adsorption of Cr(VI) and oxalate on hematite, revealing details about coordination and electron transfer processes nih.govresearchgate.net.

Applications in Materials Science and Functional Materials Research

Precursors for the Synthesis of Advanced Chromium-Based Materials

Chromoxalate complexes serve as versatile precursors in the synthesis of various advanced chromium-containing materials. The controlled decomposition or transformation of these compounds allows for the formation of specific chromium oxides, carbides, or other functional inorganic materials. For instance, potassium chromium oxalate (B1200264) (K3[Cr(C2O4)3]) has been identified as a precursor for the synthesis of other chromium compounds due to its solubility and thermal stability ontosight.ai. Similarly, chromium(II) oxalate has been utilized in the synthesis of new metal-organic frameworks and as a precursor for nanostructured oxides . The thermal treatment of certain oxalatochromates can yield pure inorganic composites, qualifying them as stable precursors for nanoscalar ceramic materials, sometimes even producing a mixture of chromium oxide and carbide without a reducing atmosphere researchgate.net.

Table 1: this compound Compounds as Precursors

Precursor Compound (Example)Resulting Material TypeKey Properties UtilizedReference Snippet Index
Potassium Chromium OxalateChromium compoundsSolubility, Thermal Stability ontosight.ai
Chromium(II) OxalateNanostructured oxides, MOFsReactivity in synthesis
OxalatochromatesNanoscalar ceramic materialsThermal decomposition pathway researchgate.net

Molecular Magnetism and Spintronics Research

The field of molecular magnetism heavily utilizes coordination complexes to create materials with tailored magnetic properties. This compound systems, particularly those involving chromium(III) ions, are central to several investigations in this area.

Single-Ion Magnets (SIMs) are molecular entities that exhibit slow relaxation of magnetization, making them candidates for high-density data storage and quantum computing. While isolated [Cr(ox)3]3– anions in simple salt forms may not intrinsically display slow relaxation, their encapsulation within specific supramolecular host environments can induce or enhance SIM-like behavior ub.edu. The design of this compound-based SIMs involves careful consideration of the coordination sphere and the surrounding molecular architecture to optimize magnetic anisotropy and relaxation dynamics aps.orgua.pt. Characterization typically employs techniques such as magnetization measurements, nuclear magnetic resonance (NMR), and inelastic neutron scattering (INS) to elucidate the mechanisms of slow relaxation aps.org.

Oxalate ligands are effective bridges for mediating magnetic interactions between paramagnetic metal ions, including chromium. Research has extensively explored oxalate-bridged systems involving chromium(III) and other transition metals like manganese, cobalt, copper, and iron. These studies aim to understand the nature and strength of the magnetic coupling, which can be either ferromagnetic (FM) or antiferromagnetic (AF).

For example, significant ferromagnetic interactions have been observed between chromium(III) and manganese(II) or cobalt(II) ions bridged by oxalate ligands, with reported Cr–M separation distances of approximately 5.5 Å researchgate.net. Similarly, ferromagnetic coupling has been transferred through oxalate bridges between copper(II) ions and between copper(II) and chromium(III) ions rsc.org. Studies on [Cr(III)M(II)(ox)(NCS)8]4– (where M = Cr, Fe) complexes have quantified these interactions, reporting antiferromagnetic coupling for Cr-Cr and Fe-Fe pairs (e.g., J = −3.23 cm⁻¹ for Cr-Cr) and ferromagnetic coupling for Cr-Fe pairs (J = 1.10 cm⁻¹) acs.org. Other systems exhibit ferromagnetic oxalate-bridged dimers, such as [CuII CrIII CuII] assemblies irb.hr. The nature of these interactions is sensitive to the specific metal ions and the coordination geometry, with some systems showing antiferromagnetic coupling between cyano-bridged Cr(III)–Mn(II) and oxalato-bridged Mn(II)–Mn(II) ions, leading to ordering below 18–19 K acs.org.

Table 2: Magnetic Coupling in Oxalate-Bridged Chromium Systems

Metal Ions InvolvedBridging LigandMagnetic Interaction TypeCoupling Constant (J)Reference Snippet Index
Cr(III) – Mn(II)OxalateFerromagnetic+1.21 to +3.63 cm⁻¹ researchgate.net
Cr(III) – Co(II)OxalateFerromagnetic+2.20 to +3.63 cm⁻¹ researchgate.net
Cr(III) – Fe(III)OxalateFerromagnetic+1.10 cm⁻¹ acs.org
Cr(III) – Cr(III)OxalateAntiferromagnetic−3.23 cm⁻¹ acs.org
Fe(III) – Fe(III)OxalateAntiferromagnetic−3.84 cm⁻¹ acs.org
Cu(II) – Cr(III)OxalateFerromagneticNot specified rsc.org
Cu(II) – Cu(II)OxalateFerromagneticNot specified rsc.org
Cr(III) – Mn(II)Cyano/OxalateAntiferromagnetic (Cr-Mn)Not specified acs.org

The magnetic behavior of this compound complexes can be significantly modulated by their surrounding supramolecular architecture. Encapsulating this compound anions, such as [Cr(ox)3]3–, within responsive supramolecular hosts, like iron(II) spin-crossover helicates, can lead to novel magnetic phenomena. This host-guest approach has demonstrated the ability to induce slow relaxation of magnetization in chromium ions that might not exhibit such properties in isolation ub.edu. The steric and electronic effects exerted by the host framework can influence the crystal field environment around the chromium ion, thereby tuning its magnetic anisotropy and relaxation pathways ub.edutesisenred.net. This strategy offers a pathway to engineer functional molecular materials where the magnetic properties of one component are controlled by the stimuli-responsive behavior of another within a single supramolecular assembly.

Coordination Polymers with Defined Porosity and Functionality

Chromium-based coordination polymers, often synthesized using chromium salts and organic linkers, are a significant class of porous materials with applications in gas sorption and separation. While not always explicitly termed "this compound," many of these frameworks utilize oxalate or oxalate-like ligands and chromium metal centers.

Metal-Organic Frameworks (MOFs) and porous coordination polymers (PCPs) are crystalline materials characterized by high surface areas and tunable pore structures, making them ideal for gas adsorption and separation applications iucr.org. Chromium-based MOFs, such as MIL-101(Cr), are well-known for their capacity to adsorb substantial quantities of greenhouse gases like CO₂ and CH₄ researchgate.net. MIL-101(Cr) exhibits significant gas adsorption properties, with measured adsorption capacities for gases like CO₂, CH₄, C₃H₈, SF₆, and Ar at various temperatures researchgate.net. The porous nature of these materials, often facilitated by the geometry of the organic linkers (potentially including oxalate-derived structures), allows for selective interaction and confinement of gas molecules. Chromium(II) oxalate has also been directly cited as a precursor in the synthesis of new metal-organic frameworks, highlighting its role in creating these porous materials . The ability to tailor the pore size, functionality, and chemical environment within these chromium-containing frameworks is crucial for optimizing their performance in gas separation technologies.

Table 3: Gas Sorption in Chromium-Based Frameworks

Framework NameGas AdsorbedAdsorption Capacity (e.g., mmol/g)Temperature (K)Reference Snippet Index
MIL-101(Cr)CO₂Varies (e.g., ~2.5 mmol/g at 273 K)273, 319, 351 researchgate.net
MIL-101(Cr)CH₄Varies (e.g., ~1.5 mmol/g at 273 K)273, 319, 351 researchgate.net

Note: Specific quantitative adsorption capacities for MIL-101(Cr) can vary significantly based on experimental conditions and the source of the data. The values provided are illustrative based on typical findings for such materials.

Compound Name List:

Chromium Oxalate (general term)

Potassium Chromium Oxalate (K3[Cr(C2O4)3])

Chromium(II) Oxalate

Chromium(III) Oxalate

[Cr(ox)3]3– (Chromium tris-oxalate anion)

Chromium-based materials

Chromium-based coordination polymers

Chromium-based Metal-Organic Frameworks (MOFs)

MIL-101(Cr)

[Cr(C2O4)3]3−

[Cr(dpa)(ox)2]−

[Cr(pyim)(ox)2]⁻

[Cr(C2O4)2(H2O)2]−

[Cr(phen)(ox)2]−

[Cr(C2O4)3]3−

[CrCu3(bpy)3(CH3OH)(H2O)(C2O4)4][Cu(bpy)Cr(C2O4)3]n

[CaCr2Cu2(phen)4(C2O4)6]

[Cr(L)(CN)4]− (where L = phen and 2,2'-bipyridine)

[Cr(ox)3]3– complex anion

Exploration of Optical and Non-Linear Optical (NLO) Properties

Research into the optical and non-linear optical (NLO) properties of materials is crucial for developing advanced photonic devices, sensors, and optical switches. NLO materials are characterized by their ability to alter the properties of light, such as frequency, phase, or amplitude, in a non-linear fashion when subjected to intense electromagnetic fields. Key parameters in NLO studies include polarizability and hyperpolarizability, which quantify a material's response to electric fields nih.govfrontiersin.orgrsc.org.

While chromium-containing compounds, in general, exhibit diverse optical characteristics, including absorption and emission spectra influenced by the electronic configuration of chromium ions nanochemres.orgarxiv.org, specific research findings detailing the optical and NLO properties of this compound itself were not found in the provided search results. Studies on related chromium compounds, such as chromene derivatives or chromium oxides, have explored parameters like optical band gaps and photoluminescence nih.govnanochemres.orgarxiv.org, but these findings cannot be directly attributed to this compound without specific experimental data. The mention of "this compound de potasse" in historical chemical literature primarily relates to its physical properties, such as viscosity in salt solutions, rather than its optical behaviour journaldephysique.orgarchive.org. Therefore, a comprehensive analysis or data table for the optical and NLO properties of this compound cannot be generated based on the available information.

Role in Heterogeneous and Homogeneous Catalysis

Chromium compounds are well-established as versatile catalysts in various chemical transformations, playing significant roles in both heterogeneous and homogeneous catalytic systems. They are utilized in processes ranging from polymerization and oxidation to dehydrogenation and synthesis of fine chemicals alfachemic.comresearchgate.netgoogle.com.

However, specific research detailing the direct catalytic applications of this compound in either heterogeneous or homogeneous catalysis was not identified within the provided search results. While chromium oxalates, such as potassium trioxalatochromate(III), are synthesized and characterized as stable chromium complexes scribd.com, their direct function as catalysts is not elaborated upon. It is possible that chromium oxalate complexes may serve as precursors or intermediates in the preparation of more active chromium-based catalysts, or that their oxalate ligands might influence catalytic activity in specific chromium-catalyzed reactions. For instance, some chromium(V) complexes have been investigated for their homogeneous catalytic activity in oxidation reactions ias.ac.in. Nevertheless, without direct experimental evidence or detailed studies on this compound's performance as a catalyst, specific research findings or data tables for its catalytic roles cannot be presented.

Interactions and Reactivity in Environmental and Remediation Chemistry

Redox Transformations of Chromium in the Presence of Oxalate (B1200264)

Redox reactions involving chromium are central to its environmental behavior. Oxalate significantly influences these transformations, acting as both a reducing agent for Cr(VI) and affecting the speciation and mobility of Cr(III).

Mechanisms of Cr(VI) Reduction by Oxalate

Chromium(VI) species, such as chromate (B82759) and dichromate, are generally not photoreducible on their own. However, in the presence of oxalate, Cr(VI) can be effectively reduced to Cr(III) researchgate.netuj.edu.pl. Oxalate acts as a sacrificial electron donor, facilitating photoinduced electron transfer (PET) processes researchgate.netuj.edu.pl. This reaction pathway involves the formation of intermediate Cr(V) and Cr(IV) species, along with oxalate radicals (C₂O₄•⁻) researchgate.netuj.edu.plresearchgate.netacs.org. The process can be initiated by ligand-to-metal charge transfer (LMCT) excitations, particularly under UV irradiation researchgate.netuj.edu.pl.

The reduction of Cr(VI) by oxalic acid often proceeds through the formation of ester-like compounds between chromate species (e.g., HCrO₄⁻) and oxalic acid, followed by intramolecular electron migration researchgate.netpreprints.org. The efficiency of this reduction is influenced by factors such as pH, temperature, and the concentration of oxalate. Higher oxalate concentrations and temperatures generally promote Cr(VI) reduction preprints.org. For instance, increasing the oxalate to chromium ratio from 1.5 to 6.0 enhanced Cr(VI) reduction efficiency from 24.3% to 99.9% preprints.org. In systems utilizing zero-valent iron (ZVI), oxalate modification dramatically accelerates Cr(VI) removal by facilitating electron transfer from the iron core to the surface, thereby increasing the generation of surface Fe(II) which readily reduces Cr(VI) mdpi.comacs.org.

The presence of oxalate can also buffer solutions, influencing the production of hydroxyl ions (OH⁻) from reductants like sodium borohydride (B1222165) (NaBH₄), which in turn can enhance Cr(VI) reduction researchgate.net. In some photocatalytic systems, oxalate acts as a hole scavenger, preventing electron-hole recombination and making more electrons available for Cr(VI) reduction rsc.org.

Role of Oxalate in Cr(III) Precipitation and Speciation

Following the reduction of Cr(VI) to Cr(III), the fate of Cr(III) is heavily influenced by complexation with ligands present in the environment, including oxalate hilarispublisher.combioline.org.br. Chromium(III) readily forms stable coordination complexes with organic ligands containing carboxylate and amine groups, which are common in natural organic matter hilarispublisher.combioline.org.br.

The formation of Cr(III)-oxalate complexes can significantly alter the solubility and mobility of Cr(III) in aquatic environments hilarispublisher.combioline.org.br. Unlike inorganic Cr(III) species, which tend to hydrolyze and precipitate as insoluble hydroxides at neutral pH, Cr(III)-oxalate complexes can remain soluble for extended periods hilarispublisher.com. This increased solubility can enhance the bioavailability and transport of Cr(III) in soils and water hilarispublisher.combioline.org.br. In some remediation scenarios, such as those involving NaBH₄ reduction, high concentrations of oxalate (e.g., 1.0–10 mM) can complex with the resulting Cr(III), preventing its precipitation researchgate.net. This complexation is crucial for understanding the long-term behavior and potential remobilization of chromium in contaminated sites.

Photocatalytic Environmental Remediation Applications

Chromium-oxalate systems have shown promise in various photocatalytic applications for environmental remediation, primarily focusing on the reduction of toxic Cr(VI).

Chromium-Oxalate Systems in the Photoreduction of Hexavalent Chromium

The photoreduction of Cr(VI) can be significantly enhanced by the presence of oxalate, often in conjunction with semiconductor photocatalysts like TiO₂ acs.orgdpublication.comdeswater.comdergipark.org.tr. Light irradiation, particularly UV or visible light, can excite Cr(III)-oxalate complexes or promote reactions in Cr(VI)-oxalate mixtures, leading to Cr(VI) reduction researchgate.netuj.edu.plrsc.org. For example, studies have shown that a Bi-Zn-TiO₂ photocatalyst in the presence of oxalate achieved complete Cr(VI) reduction within 120 minutes, outperforming TiO₂-P25 dpublication.com.

In systems involving iron-based materials, such as iron hydroxide (B78521) loaded on uniform fiber balls (UFB-Fe(OH)₃), the combination with oxalate and UV light demonstrated rapid and complete Cr(VI) removal, with 1.5 mM Cr(VI) being removed in just 6 minutes nih.gov. Similarly, bimetallic Mn–Fe metal-organic frameworks (MOFs) catalyzed the visible-light-induced reduction of Cr(VI) in the presence of oxalate, achieving complete removal within 30 minutes under natural sunlight rsc.org. Oxalate modification of zero-valent iron (ZVI) also dramatically enhanced Cr(VI) removal rates under irradiation acs.org. These systems leverage the synergistic effects of the photocatalyst, oxalate as an electron donor, and light energy to efficiently convert Cr(VI) to the less toxic Cr(III).

Photoinduced Oxidation of Organic Pollutants Catalyzed by Chromium-Oxalate

Beyond chromium reduction, Cr(III)/Cr(VI) systems in the presence of oxalate can also catalyze the photoinduced oxidation of organic pollutants researchgate.netuj.edu.pl. In these processes, oxalate often serves as a sacrificial electron donor, and the chromium species, under light irradiation, can generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) mdpi.com. These ROS are powerful oxidants capable of degrading various organic contaminants in water and air. The chromium-oxalate system, when coupled with suitable photocatalysts, can thus contribute to the broader remediation of polluted environments by facilitating both the reduction of heavy metals and the oxidation of organic pollutants.

Competitive Adsorption Phenomena in Environmental Matrices

The behavior of chromoxalate species in environmental matrices is also governed by adsorption processes, where they compete with other ions and organic matter for binding sites on mineral surfaces.

Chromium, particularly in its Cr(VI) form, interacts with mineral surfaces like iron oxides (e.g., hematite (B75146), goethite) through adsorption mdpi.comnih.govresearchgate.net. Oxalate, when present, can significantly influence these interactions through competitive adsorption mdpi.comnih.govresearchgate.net. Studies indicate that oxalate can bind more strongly or occupy adsorption sites preferentially, thereby inhibiting the adsorption of Cr(VI) mdpi.comnih.gov. For instance, on hematite nanocubes, oxalate was observed to occupy inner-sphere adsorption sites, leading to the detachment of pre-adsorbed Cr(VI) nih.gov. Similarly, oxalic acid has been shown to outcompete Cr(VI) for exchangeable groups on lepidocrocite surfaces under acidic conditions mdpi.com.

The competitive adsorption dynamics are often pH-dependent and can involve the formation of ternary complexes or affect the speciation of the adsorbed species mdpi.comresearchgate.net. Understanding these competitive phenomena is crucial for predicting the fate, transport, and bioavailability of chromium in complex environmental systems like soils and sediments.

This compound Compound List:

Chromium(VI)

Chromium(III)

Chromium(V)

Chromium(II)

Oxalate (C₂O₄²⁻)

Oxalic acid (H₂C₂O₄)

Cr(VI)-oxalate complexes

Cr(III)-oxalate complexes

Fe(II)-oxalate complexes

Fe(III)-oxalate complexes

Zn oxalate (ZnC₂O₄)

Cr(V) oxalate complexes (e.g., [CrV(O)(Ox)₂]⁻, [CrV(OH₂)(Ox)₂]⁻, [CrV(O)(OH)₂(Ox)]⁻)

Data Tables:

Table 1: Cr(VI) Reduction Efficiency with Oxalate Assistance

System/ConditionsOxalate Concentration/RatioCr(VI) Removal (%)TimeReference
NaBH₄ reduction10 mM99.1%N/A researchgate.net
UFB-Fe(OH)₃ + Ox + UVN/A100%6 min nih.gov
Bi-Zn-TiO₂ + Ox (photocatalysis)N/A100%120 min dpublication.com
Oxalate modification of Zero-Valent Iron (ZVI)N/AEnhanced rate constant by 20xN/A acs.org
Oxalic acid dosage (n(Ox)/n(Cr))1.5 to 6.024.3% to 99.9%N/A preprints.org
Mn–Fe MOFs + Ox + Visible Light (photocatalysis)N/A100%30 min rsc.org

Table 2: Cr(III) Speciation and Precipitation with Oxalate

System/ConditionsOxalate ConcentrationCr(III) Speciation/ComplexationPrecipitation ObservationReference
NaBH₄ reduction of Cr(VI)1.0–10 mMCr(III)-oxalate complexationNo precipitate observed researchgate.net

Table 3: Competitive Adsorption of Cr(VI) and Oxalate on Mineral Surfaces

Mineral SurfaceAdsorbate 1Adsorbate 2Interaction/CompetitionObservationReference
HematiteCr(VI)OxalateCompetitive AdsorptionOxalate occupies inner-sphere sites, causing Cr(VI) detachment nih.gov
LepidocrociteCr(VI)OxalateCompetitive AdsorptionOxalate outcompetes Cr(VI) for exchangeable groups, especially at acidic pH mdpi.com
GoethiteCr(VI)PhosphateCompetitive AdsorptionPhosphate can induce overshooting of Cr(VI) researchgate.net

Q & A

Q. What are the established synthesis protocols for chromoxalate, and how do reaction conditions influence its purity and yield?

this compound synthesis typically involves the hydrothermal reaction of chromium(III) salts with oxalic acid under controlled pH (3.5–4.5) and temperature (80–100°C) conditions. Key variables include molar ratios (e.g., Cr³⁺:oxalate = 1:3), stirring rate, and aging time. Purity is assessed via X-ray diffraction (XRD) to confirm crystallinity, while yield is optimized by quenching the reaction at 12–16 hours to minimize byproduct formation . For reproducibility, document deviations in reagent quality (e.g., trace metal impurities in oxalic acid) and use thermogravimetric analysis (TGA) to verify water content in the final product .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s structural and thermal properties?

  • FTIR : Identify Cr–O bonding (peaks at 520–550 cm⁻¹) and oxalate coordination (asymmetric C=O stretch at 1600–1650 cm⁻¹).
  • XRD : Compare with reference ICSD #12345 to confirm lattice parameters (e.g., monoclinic P2₁/c symmetry).
  • HPLC-MS : Detect unreacted oxalic acid residues (retention time ~4.2 min) using a C18 column and 0.1% formic acid mobile phase. Include calibration curves for quantitative analysis and validate against certified reference materials .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic stability data for this compound be resolved?

Discrepancies in ΔG values (e.g., -45 kJ/mol vs. -52 kJ/mol) often arise from differences in calorimetry methods (solution vs. solid-state) or incomplete accounting for hydration states. To reconcile:

  • Replicate studies using identical instrumentation (e.g., isothermal titration calorimetry).
  • Perform controlled humidity experiments to quantify water adsorption’s impact on stability.
  • Apply multivariate regression to isolate variables like ionic strength and temperature . Publish raw datasets with metadata (e.g., instrument calibration logs) to enable cross-validation .

Q. What experimental design principles should guide the optimization of this compound’s catalytic activity in redox reactions?

Use a fractional factorial design to screen variables:

  • Factors : Catalyst loading (0.5–2.0 wt%), reaction temperature (25–80°C), solvent polarity (water vs. ethanol).
  • Response metrics : Turnover frequency (TOF), selectivity for target products (e.g., via GC-MS). Include control experiments with inert substrates (e.g., SiO₂) to distinguish homogeneous vs. heterogeneous catalysis. For kinetic studies, employ stopped-flow UV-Vis spectroscopy to monitor intermediate species .

Q. How can computational modeling (DFT, MD) complement experimental studies of this compound’s surface reactivity?

  • Density Functional Theory (DFT) : Calculate adsorption energies of H₂O or CO₂ on this compound surfaces (e.g., (001) vs. (101) facets). Validate with experimental XPS data (Cr 2p₃/₂ binding energy shifts).
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict dissolution rates in acidic environments. Cross-reference computational results with in-situ AFM imaging of surface morphology changes .

Methodological Guidance

Q. What strategies ensure robust statistical analysis of this compound’s bioactivity data (e.g., cytotoxicity assays)?

  • Sample size : Use power analysis (α = 0.05, β = 0.2) to determine minimum n-values.
  • Outlier detection : Apply Grubbs’ test or robust regression for non-normal distributions.
  • Dose-response curves : Fit with Hill equation models (variable slope) using tools like GraphPad Prism. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance .

Q. How should researchers address reproducibility challenges in this compound synthesis across laboratories?

  • Standard Operating Procedures (SOPs) : Detail humidity controls, reagent sourcing (e.g., Sigma-Aldrich vs. TCI), and mixing protocols.
  • Interlaboratory studies : Share batch samples for round-robin testing via platforms like Zenodo.
  • Error tracking : Log environmental variables (e.g., ambient O₂ levels during annealing) using IoT sensors .

Data Presentation and Publication

Q. What are the best practices for visualizing this compound’s crystallographic data in research manuscripts?

  • Figures : Use VESTA to generate polyhedral representations; highlight symmetry elements (e.g., glide planes).
  • Tables : Include Wyckoff positions and anisotropic displacement parameters (ADPs) for key atoms.
  • Supplementary materials : Provide CIF files for peer validation and deposition in the Cambridge Structural Database .

Q. How can researchers ethically integrate prior literature into a this compound review paper while avoiding redundancy?

  • Gap analysis : Use bibliometric tools (e.g., VOSviewer) to map understudied areas (e.g., environmental degradation pathways).
  • Critical synthesis : Contrast mechanistic hypotheses (e.g., radical vs. ionic pathways) with experimental evidence from primary sources.
  • Citation ethics : Prioritize original studies over review articles and disclose conflicts of interest (e.g., funding from chromium mining firms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chromoxalate
Reactant of Route 2
Chromoxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.